Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside
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Overview
Description
Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside: is a complex organic compound often used in synthetic organic chemistry. This compound is a derivative of mannose, a type of sugar, and features multiple protective groups that make it useful in various chemical reactions, particularly in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside typically involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the mannose molecule are protected using benzyl groups. This is usually achieved through benzylation reactions, where benzyl chloride is used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Introduction of the Silyl Group: The tert-butyldiphenylsilyl (TBDPS) group is introduced to the 6-hydroxyl position. This step often involves the use of tert-butyldiphenylsilyl chloride (TBDPS-Cl) and a base like imidazole or pyridine.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide (MeI) in the presence of a base such as silver oxide (Ag2O).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up and optimized for efficiency and cost-effectiveness. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the silyl group, converting it back to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Deprotected mannose derivatives.
Substitution: Various substituted mannopyranosides depending on the reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology and Medicine
The compound is used in the study of carbohydrate chemistry and glycobiology. It serves as a building block for the synthesis of glycosides and other biologically active molecules.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). It is also used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The benzyl and silyl groups protect the hydroxyl groups, allowing for selective reactions at other positions. This selective reactivity is crucial in the stepwise synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
- Methyl 2,3,4-tri-O-benzyl-β-D-galactopyranoside
- Methyl 2,3,4-tri-O-benzyl-α-D-xylopyranoside
Uniqueness
Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside is unique due to the presence of the tert-butyldiphenylsilyl group at the 6-position, which provides additional steric protection and stability compared to other similar compounds. This makes it particularly useful in multi-step synthetic processes where selective deprotection is required.
Properties
IUPAC Name |
tert-butyl-[[(2R,3R,4S,5S,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-diphenylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50O6Si/c1-44(2,3)51(37-26-16-8-17-27-37,38-28-18-9-19-29-38)49-33-39-40(46-30-34-20-10-5-11-21-34)41(47-31-35-22-12-6-13-23-35)42(43(45-4)50-39)48-32-36-24-14-7-15-25-36/h5-29,39-43H,30-33H2,1-4H3/t39-,40-,41+,42+,43+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYKFJRDKMXPMQ-FYYRRIAOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H]([C@@H]([C@H](O3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50O6Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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